molecular formula C14H12N2O4 B008551 2-(2-Methylanilino)-3-nitrobenzoic acid CAS No. 106976-04-9

2-(2-Methylanilino)-3-nitrobenzoic acid

Cat. No.: B008551
CAS No.: 106976-04-9
M. Wt: 272.26 g/mol
InChI Key: KTFXMQAXKGCLJQ-UHFFFAOYSA-N
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Description

2-(2-Methylanilino)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a 2-methylanilino group at position 2 and a nitro group at position 3 of the aromatic ring. The compound’s ortho-methylanilino substituent introduces steric hindrance, which may affect its interactions in chemical reactions or biological systems.

Properties

CAS No.

106976-04-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(2-methylanilino)-3-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-13-10(14(17)18)6-4-8-12(13)16(19)20/h2-8,15H,1H3,(H,17,18)

InChI Key

KTFXMQAXKGCLJQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Synonyms

3-NITRO-2-O-TOLYLAMINO-BENZOIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 2-(2-Methylanilino)-3-nitrobenzoic acid, differing primarily in substituent positions or functional groups:

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Notable Properties
3-Nitro-2-(m-tolylamino)benzoic acid 103942-96-7 Nitro (C3), m-tolylamino (C2) ~253 (estimated) Higher planarity due to meta-methyl; potential for enhanced electronic conjugation
3-Nitro-2-(p-tolylamino)benzoic acid 124341-38-4 Nitro (C3), p-tolylamino (C2) ~253 (estimated) Para-methyl reduces steric hindrance; may improve solubility in non-polar solvents
2-(Methylamino)-3-nitrobenzoic acid 5933-35-7 Nitro (C3), methylamino (C2) ~196 Smaller substituent (methylamino) reduces steric effects; higher acidity due to NH2
2-(Morpholin-4-yl)-3-nitrobenzoic acid 890091-58-4 Nitro (C3), morpholine (C2) 252.23 Polar morpholine group enhances water solubility; potential for metal coordination
2-Methyl-3-nitrobenzoic acid N/A Nitro (C3), methyl (C2) ~181 Lacks anilino group; simpler structure with higher crystallinity (mp ~210°C inferred)
Key Observations:

The morpholine derivative (2-(morpholin-4-yl)-3-nitrobenzoic acid) exhibits enhanced polarity due to its heterocyclic substituent, likely improving aqueous solubility compared to methylanilino analogs .

Electronic Effects: The nitro group’s electron-withdrawing nature decreases the electron density on the aromatic ring, increasing acidity. This effect is amplified in 2-(Methylamino)-3-nitrobenzoic acid, where the methylamino group’s electron-donating properties create a contrasting electronic environment .

Biological and Catalytic Relevance: Hydrazide derivatives (e.g., 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide) demonstrate low toxicity and pharmaceutical activity, suggesting that the anilino-nitrobenzoic acid scaffold could be tailored for drug design .

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